molecular formula C8H10N6O B2644753 1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1856100-35-0

1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No. B2644753
CAS RN: 1856100-35-0
M. Wt: 206.209
InChI Key: MSQVTJNZNASGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine, commonly known as ETCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETCA is a pyrazolyltriazole derivative that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.

Mechanism of Action

The mechanism of action of ETCA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ETCA has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. Inflammation is also believed to be inhibited by ETCA through the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects
ETCA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ETCA can inhibit the growth of cancer cells and reduce the expression of various oncogenes. In vivo studies have shown that ETCA can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases. ETCA has also been shown to have anti-fungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

ETCA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, ETCA has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

Future research on ETCA should focus on its potential applications in drug discovery and materials science. In drug discovery, ETCA could be used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In materials science, ETCA could be investigated for its potential applications in the synthesis of metal-organic frameworks and as a ligand in coordination chemistry. Additionally, further studies are needed to investigate the mechanism of action of ETCA and its potential toxicity in vivo.
Conclusion
In conclusion, ETCA is a pyrazolyltriazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. ETCA can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. ETCA has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. The mechanism of action of ETCA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETCA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, ETCA has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling. Future research on ETCA should focus on its potential applications in drug discovery and materials science, as well as its mechanism of action and potential toxicity in vivo.

Synthesis Methods

ETCA can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. Microwave-assisted synthesis involves using microwave irradiation to facilitate the reaction between the starting materials. Solvent-free synthesis involves carrying out the reaction without the use of any solvent, while one-pot synthesis involves combining all the reactants in a single reaction vessel. The choice of synthesis method depends on the desired yield, purity, and reaction conditions.

Scientific Research Applications

ETCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, ETCA has been investigated for its anticancer, anti-inflammatory, and antifungal properties. In drug discovery, ETCA has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In materials science, ETCA has been studied for its potential applications in the synthesis of metal-organic frameworks and as a ligand in coordination chemistry.

properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-2-13-6(3-7(9)12-13)8(15)14-5-10-4-11-14/h3-5H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQVTJNZNASGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.